molecular formula C28H46N2O2 B1663772 N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide CAS No. 67964-87-8

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide

Cat. No. B1663772
CAS RN: 67964-87-8
M. Wt: 442.7 g/mol
InChI Key: FKWHKBXVLNKTGT-UHFFFAOYSA-N
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Description

Stearoyl Serotonin is a hybrid molecule derived from serotonin and stearic acid. It is known for its role as an antagonist of the transient receptor potential vanilloid-type 1 (TRPV1) channel and fatty acid amide hydrolase (FAAH). This compound has been studied for its potential in reducing both acute and chronic peripheral pain .

Scientific Research Applications

Stearoyl Serotonin has a wide range of applications in scientific research:

Mechanism of Action

Stearoyl Serotonin exerts its effects primarily through the inhibition of the TRPV1 channel and FAAH. The TRPV1 channel is a nonselective cation channel that can be activated by various stimuli, including heat and capsaicin. By inhibiting this channel, Stearoyl Serotonin reduces the sensation of pain. Additionally, the inhibition of FAAH prevents the breakdown of fatty acid amides, leading to increased levels of these compounds, which have analgesic effects .

Similar Compounds:

Uniqueness: Stearoyl Serotonin is unique due to its specific combination of serotonin and stearic acid, which provides it with distinct physicochemical properties and biological activities. Its ability to inhibit both TRPV1 and FAAH makes it a valuable compound for pain management research .

Biochemical Analysis

Biochemical Properties

Stearoyl Serotonin interacts with FAAH and TRPV1 channel . The effects of replacing the arachidonoyl portion with the saturated 18-carbon stearoyl moiety have not been studied . Replacement of arachidonate with saturated 11- or 12-carbon fatty acids produces compounds that potently inhibit capsaicin-induced TRPV1 channel activation .

Cellular Effects

Serotonin, a component of Stearoyl Serotonin, exerts effects in multiple metabolic tissues through distinct serotonin receptors to promote nutrient absorption and storage while inhibiting futile cycling/thermogenesis . It regulates a broad range of physiological functions including the control of body temperature, appetite, sleep, mood, and pain .

Molecular Mechanism

Stearoyl Serotonin’s mechanism of action is related to its interaction with FAAH and TRPV1 channel . Serotonin, a component of Stearoyl Serotonin, acts by activating a family of heterogeneously expressed 5-HT receptors, including both GPCRs and ion channels . The signaling mechanism and efficiency of serotonin receptors depend on their ability to rapidly access multiple conformational states .

Dosage Effects in Animal Models

The dosage effects of Stearoyl Serotonin in animal models are not well-documented. Serotonin, a component of Stearoyl Serotonin, has been studied extensively. Preclinical PET studies in animal models of depression have investigated glucose metabolism, the availability of different neuroreceptor populations associated with depressive phenotypes, and the monitoring of the inflammatory response .

Metabolic Pathways

Stearoyl Serotonin is involved in the metabolic pathways of serotonin and fatty acids. Serotonin is synthesized from the essential amino acid L-Tryptophan . Stearoyl-CoA desaturase (SCD) introduces a single double bond in a spectrum of methylene-interrupted fatty acyl-CoA substrates .

Transport and Distribution

Serotonin transporter (SERT) selectively transports 5-hydroxytryptamine (5-HT) into nerve cells together with Na+ and Cl- and, in the same reaction, transports a K+ ion out of the cell . This mechanism may also apply to Stearoyl Serotonin due to its serotonin component.

Subcellular Localization

Serotonin receptors, which interact with the serotonin component of Stearoyl Serotonin, are predominantly detected in the primary cilium .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearoyl Serotonin can be synthesized by the formal condensation of the carboxy group of stearic acid with the primary amino group of serotonin. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for Stearoyl Serotonin are not extensively documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Stearoyl Serotonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of new N-acyl derivatives.

properties

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWHKBXVLNKTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344108
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67964-87-8
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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